molecular formula C17H24FNO3S B3027470 tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate CAS No. 1289385-79-0

tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

Cat. No. B3027470
CAS RN: 1289385-79-0
M. Wt: 341.4
InChI Key: ISUSPTWNOAYTDW-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate is a chemical of interest in the field of organic chemistry and drug discovery. It is related to a class of compounds that have been studied for their potential use in various applications, including the synthesis of biologically active molecules and intermediates for pharmaceuticals.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction (XRD). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and further analyzed using density functional theory (DFT) . Another study reported the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic crystal system . These studies provide a foundation for understanding the molecular structure of tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate.

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine-1-carboxylate derivatives has been explored in various chemical reactions. For instance, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent has been shown to effect highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols . This suggests that tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate may also participate in similar fluorination reactions due to the presence of the sulfinyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of substituents such as fluorophenyl groups can affect the compound's stability, reactivity, and solubility. The high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, indicate that tert-Butyl 3-(((4-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate may also exhibit similar properties . Additionally, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds can provide insights into the compound's solid-state properties .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound is an intermediate in the synthesis of biologically active compounds, such as Vandetanib (Wang et al., 2015).
    • It has been synthesized using a Bruylants approach and is noted for its unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
  • Applications in Drug Development :

    • The compound is used as an intermediate in the synthesis of crizotinib, an anticancer drug (Kong et al., 2016).
    • It serves as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
  • Structural and Molecular Studies :

    • The compound's structure has been confirmed by single crystal XRD data, showcasing its potential in crystallography and molecular design (Sanjeevarayappa et al., 2015).
    • X-ray studies have revealed its structure in different forms, aiding in understanding its molecular behavior (Didierjean et al., 2004).
  • Biological and Pharmacological Research :

    • The compound has been screened for its in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
    • It is an intermediate in the synthesis of nociceptin antagonists, demonstrating its potential in developing new therapeutic agents (Jona et al., 2009).

properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-10-4-5-13(11-19)12-23(21)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUSPTWNOAYTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120753
Record name 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289385-79-0
Record name 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(4-fluorophenyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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